REACTION_SMILES
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[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[ClH:24].[s:1]1[c:2](-[c:6]2[n:7][s:8][c:9]([N:11]3[CH2:12][CH2:13][N:14]([C:17]([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:23])[CH2:15][CH2:16]3)[n:10]2)[cH:3][cH:4][cH:5]1>>[s:1]1[c:2](-[c:6]2[n:7][s:8][c:9]([N:11]3[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]3)[n:10]2)[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CC(C)(C)OC(=O)N1CCN(c2nc(-c3cccs3)ns2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCN(c2nc(-c3cccs3)ns2)CC1
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Name
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Type
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product
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Smiles
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c1csc(-c2nsc(N3CCNCC3)n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |